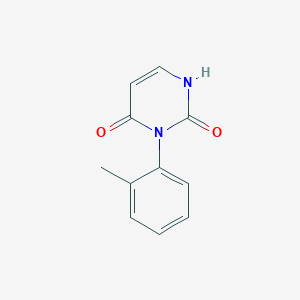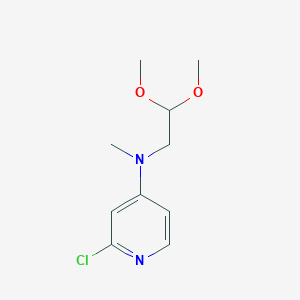
6-(3,5-dichlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Descripción general
Descripción
6-(3,5-Dichlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as 6-(3,5-DCP)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, is an organic compound with a wide range of applications in the scientific and medical research fields. It is a heterocyclic compound, which is a type of organic compound composed of atoms of at least two different elements. 6-(3,5-DCP)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been used as a synthetic intermediate in the production of various pharmaceuticals, and it has also been used in the synthesis of various compounds with potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
Synthesis of Thioxo-Dihydropyrimidinones : Ranise et al. (1997) discussed the synthesis of 6-thiosubstituted dihydropyrimidinones, evaluating their pharmacological profiles, including local anesthetic, antiarrhythmic, and anti-inflammatory activities. This highlights the compound's potential in pharmaceutical applications (Ranise et al., 1997).
Building Blocks in Heterocyclic Synthesis : Elian et al. (2014) and Abdel Reheim et al. (2016) investigated pyrimidinethiones as building blocks in synthesizing various heterocyclic compounds. They emphasized its role in developing compounds with potential biological activities (Elian et al., 2014); (Abdel Reheim et al., 2016).
Antiproliferative Effect on Cancer Cells : Nishimura et al. (2022) explored the synthesis of dihydropyrimidinones and their antiproliferative effects on human leukemia cell lines, indicating its potential in cancer research (Nishimura et al., 2022).
Chemical Properties and Applications
Novel Derivatives Synthesis : Hassneen and Abdallah (2003) demonstrated the synthesis of new pyridino and triazolopyrimidinone derivatives, offering insights into the chemical versatility of thioxo-dihydropyrimidinones (Hassneen & Abdallah, 2003).
Antimicrobial and Antioxidant Potential : Kumar et al. (2011) synthesized quinazoline derivatives incorporating the compound and evaluated their antimicrobial and antioxidant capacities (Kumar et al., 2011).
Cytotoxic Activity and Quantum Chemical Calculations : Kökbudak et al. (2020) explored the cytotoxic activities of 7-thioxopyrazolopyrimidinones against liver and breast cancer cells, combined with quantum chemical calculations to understand their properties (Kökbudak et al., 2020).
Propiedades
IUPAC Name |
6-(3,5-dichlorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2OS/c11-6-1-5(2-7(12)3-6)8-4-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYABZSSFOVKRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




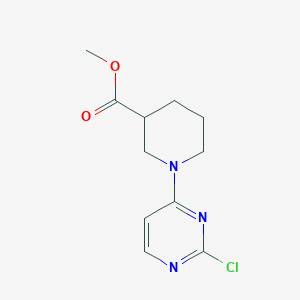
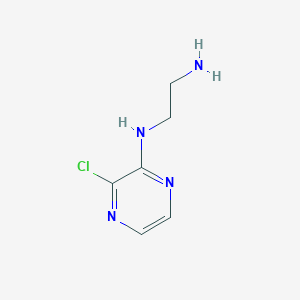

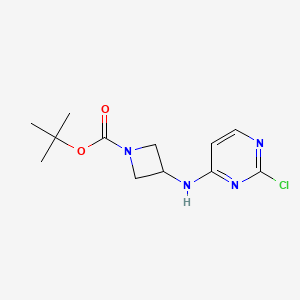
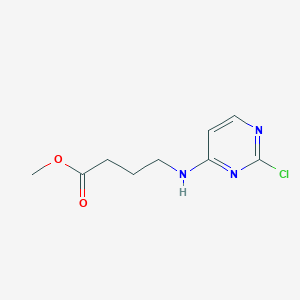


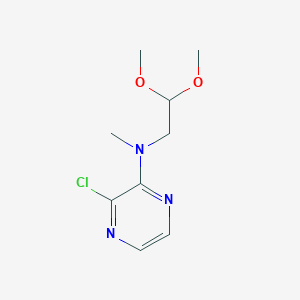
![(6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1481411.png)
![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1481412.png)
